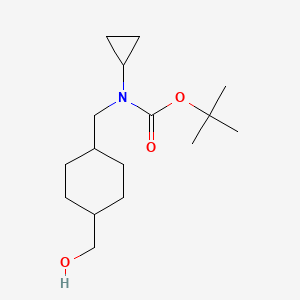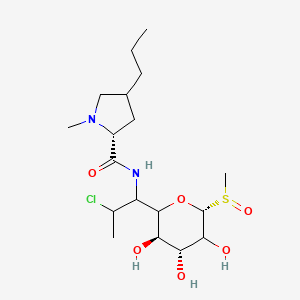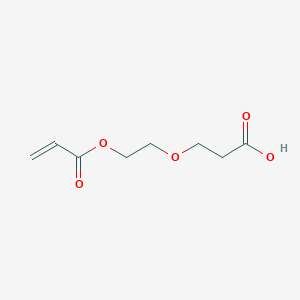
3-(2-(Acryloyloxy)ethoxy)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ACRL-PEG-acid, MW 1,000 is a polyPEG linker containing acrylate and carboxylic acid groups. The acrylate group enables Michael addition reactions, while the hydrophilic polyPEG spacer increases solubility in aqueous media. The carboxylic acid moiety can be used for bioconjugation with amine in the presence of activating agents such as HATU or EDC .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
ACRL-PEG-acid, MW 1,000 is synthesized by polymerizing ethylene oxide to form polyethylene glycol (PEG), followed by functionalization with acrylate and carboxylic acid groups. The acrylate group is introduced through esterification reactions, while the carboxylic acid group is added via carboxylation reactions .
Industrial Production Methods
Industrial production of ACRL-PEG-acid, MW 1,000 involves large-scale polymerization of ethylene oxide under controlled conditions, followed by sequential functionalization steps. The process is optimized for high yield and purity, ensuring consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
ACRL-PEG-acid, MW 1,000 undergoes various chemical reactions, including:
Michael Addition Reactions: The acrylate group participates in Michael addition reactions with nucleophiles such as thiols and amines.
Esterification and Amidation: The carboxylic acid group can form esters and amides with alcohols and amines, respectively.
Common Reagents and Conditions
Michael Addition: Typically carried out in the presence of a base such as triethylamine or sodium hydroxide.
Esterification: Requires an activating agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Amidation: Utilizes coupling agents such as HATU or EDC in the presence of a base.
Major Products Formed
Michael Addition: Produces PEG derivatives with thiol or amine groups attached to the acrylate moiety.
Esterification and Amidation: Forms PEG esters and amides, respectively.
Aplicaciones Científicas De Investigación
ACRL-PEG-acid, MW 1,000 has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Facilitates bioconjugation for labeling and tracking biomolecules.
Medicine: Employed in drug delivery systems to enhance solubility and bioavailability of therapeutic agents.
Industry: Utilized in the production of hydrogels, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of ACRL-PEG-acid, MW 1,000 involves its functional groups:
Comparación Con Compuestos Similares
Similar Compounds
Acrylate-PEG-acrylate: Contains two acrylate groups, used for radical polymerization.
Acrylate-PEG-NH2: Contains an acrylate and an amine group, used for bioconjugation.
m-PEG-Acrylate: Contains a methoxy group and an acrylate group, used for surface modification.
Uniqueness
ACRL-PEG-acid, MW 1,000 is unique due to its combination of acrylate and carboxylic acid groups, which provide versatile reactivity for various applications. Its hydrophilic polyPEG spacer enhances solubility, making it suitable for aqueous environments .
Propiedades
Fórmula molecular |
C8H12O5 |
|---|---|
Peso molecular |
188.18 g/mol |
Nombre IUPAC |
3-(2-prop-2-enoyloxyethoxy)propanoic acid |
InChI |
InChI=1S/C8H12O5/c1-2-8(11)13-6-5-12-4-3-7(9)10/h2H,1,3-6H2,(H,9,10) |
Clave InChI |
SKWDRSOPNDXMIS-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)OCCOCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


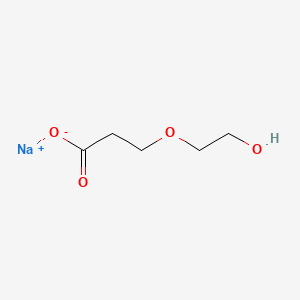
![4-Chloro-2-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-YL)methoxy)benzo[D]thiazole](/img/structure/B13723114.png)
![N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-[(1-bromonaphthalen-2-yl)oxy]acetohydrazide](/img/structure/B13723126.png)
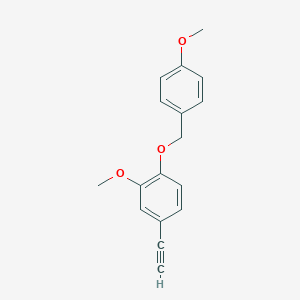
![Methyl 4-[(oxan-4-yl)amino]benzoate](/img/structure/B13723134.png)

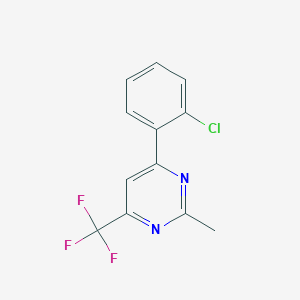
![(5E)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13723149.png)

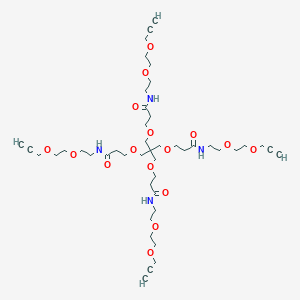
![methyl 3-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-5H-pyrido[3,2-b]indole-7-carboxylate](/img/structure/B13723173.png)
![[3-(2-Methoxyphenoxy)propyl]methyl-cyanocarbonimidodithioate](/img/structure/B13723188.png)
